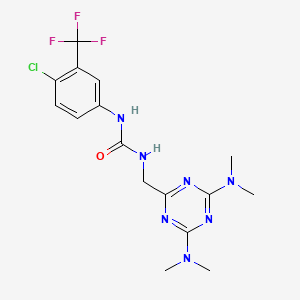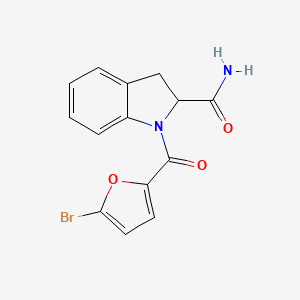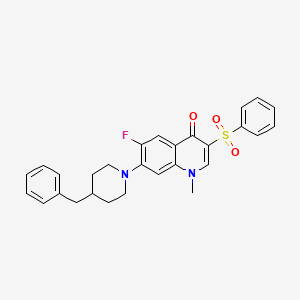
3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a benzylpiperidinyl group, and a fluoroquinolinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluoroquinolinone Core: This step involves the cyclization of appropriate precursors to form the quinolinone ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride and a suitable base such as pyridine.
Attachment of the Benzylpiperidinyl Group: This step involves the nucleophilic substitution of a suitable leaving group with the benzylpiperidinyl moiety. Common reagents for this step include benzylpiperidine and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the quinolinone core or the benzenesulfonyl group, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylpiperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the quinolinone core.
科学的研究の応用
3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The benzylpiperidinyl group may enhance the compound’s binding affinity and specificity. The fluoroquinolinone core can interact with nucleic acids or other biomolecules, influencing various biological pathways.
類似化合物との比較
Similar Compounds
4-benzyl-1-(4-chloro-benzenesulfonyl)-piperidine: Similar structure but with a chloro group instead of a fluoro group.
3-(4-benzylpiperidin-1-yl)sulfonylbenzoic acid: Similar structure but with a benzoic acid core instead of a quinolinone core.
Uniqueness
3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluoroquinolinone core differentiates it from other similar compounds, providing unique interactions with biological targets.
特性
IUPAC Name |
3-(benzenesulfonyl)-7-(4-benzylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-30-19-27(35(33,34)22-10-6-3-7-11-22)28(32)23-17-24(29)26(18-25(23)30)31-14-12-21(13-15-31)16-20-8-4-2-5-9-20/h2-11,17-19,21H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUPMLQTXGUUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)CC4=CC=CC=C4)F)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
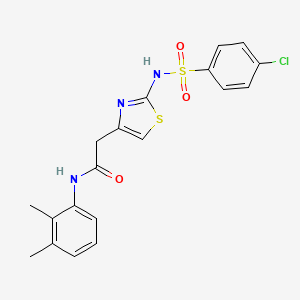
![(2Z)-6-chloro-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2896830.png)
![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2896832.png)
![2-(2,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2896833.png)
![N'-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2896837.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate](/img/structure/B2896838.png)
![Benzyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2896839.png)
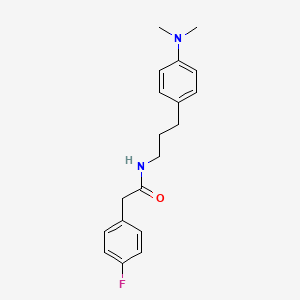
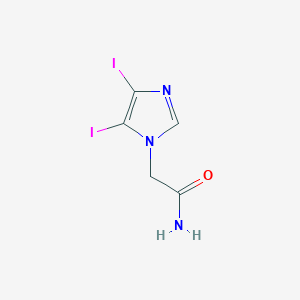
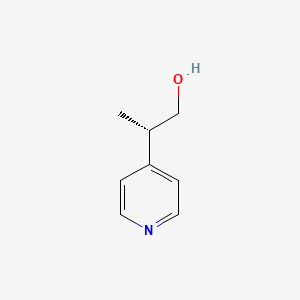

![N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2896847.png)
